Methyl 3-(4-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoate
Description
Methyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoate is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the 4-position, a propylamino side chain, and a methyl ester moiety.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 3-(4-methylpyrazol-1-yl)-2-(propylamino)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-5-12-10(11(15)16-3)8-14-7-9(2)6-13-14/h6-7,10,12H,4-5,8H2,1-3H3 |
InChI Key |
IHFZTBURTWOCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CN1C=C(C=N1)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoate typically involves the reaction of 4-methyl-1H-pyrazole with a suitable ester and an amine. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using an alkyl halide in the presence of a base.
Esterification: The resulting compound is esterified using methanol and an acid catalyst.
Amidation: Finally, the ester is reacted with propylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The pyrazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanoate
- Structural Differences: The bromine atom at the 4-position of the pyrazole ring replaces the methyl group in the target compound.
- Physicochemical Implications: Bromine’s electronegativity may enhance halogen bonding, influencing solubility and biological activity compared to the methyl-substituted analogue.
- Commercial Availability: Not explicitly listed in supplier databases within the evidence, suggesting lower accessibility than the methyl-substituted variant.
Methyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate
- Structural Differences: Lacks the propylamino group at the 2-position, simplifying the structure.
- Commercial Availability : Five suppliers are listed, indicating broader industrial or research use compared to the target compound .
- Functional Implications: The absence of the amino group may limit applications in medicinal chemistry where hydrogen-bonding interactions are critical.
Methyl 3-(4-methyl-2,5-dioxo-4-imidazolidinyl)propanoate
- Structural Differences: Features an imidazolidinone ring (with two ketone groups) instead of a pyrazole, introducing different electronic and steric properties.
- Commercial Availability : Eight suppliers are listed, reflecting higher demand, possibly due to applications in polymer or pharmaceutical synthesis .
Research and Analytical Considerations
- Structural Characterization: Tools like SHELXL (a crystallographic refinement program) are widely used for small-molecule structure determination .
- Synthetic Pathways: highlights methods for synthesizing pyrazole derivatives, but specific protocols for the target compound remain unclear. The propylamino group’s introduction likely involves reductive amination or nucleophilic substitution.
Biological Activity
Methyl 3-(4-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoate is a synthetic compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H20N4O |
| Molecular Weight | 224.30 g/mol |
| IUPAC Name | This compound |
| InChI Key | YAVWCILPIXUZML-UHFFFAOYSA-N |
Pharmacological Activities
The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:
1. Anticancer Activity
Research has shown that pyrazole derivatives can exhibit significant anticancer properties. For instance, a study highlighted that certain pyrazole analogues demonstrated substantial antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range (0.75–4.15 μM) . These compounds were found to inhibit tumor growth in vivo without systemic toxicity, making them promising candidates for cancer therapy.
2. Anti-inflammatory Effects
Compounds similar to this compound have been noted for their anti-inflammatory properties. They may act by inhibiting key enzymes involved in inflammation processes, thereby reducing symptoms associated with inflammatory diseases .
3. Enzyme Inhibition
The mechanism of action for this compound may involve the inhibition of specific enzymes. For example, pyrazole derivatives have been reported to inhibit phosphodiesterase enzymes, which play a crucial role in various biological processes including inflammation and cancer progression .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The compound may interact with specific receptors involved in cellular signaling pathways.
- Enzyme Interaction : By binding to active sites of enzymes, it can prevent substrate binding and subsequent catalytic activity.
This multifaceted mechanism allows for a broad range of biological effects, from anticancer to anti-inflammatory actions.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives:
- A study on a series of pyrazole compounds showed that modifications in their structure significantly influenced their anticancer activity against breast cancer models, highlighting the importance of structural optimization in drug design .
- Another investigation into the anti-inflammatory properties demonstrated that certain derivatives could effectively reduce inflammation markers in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
